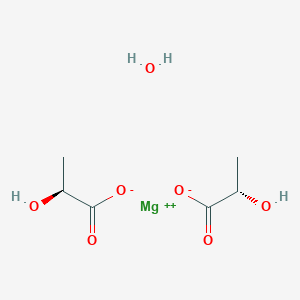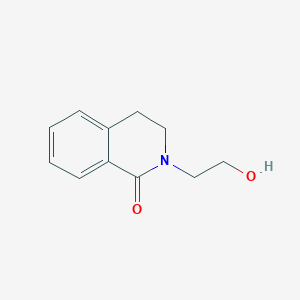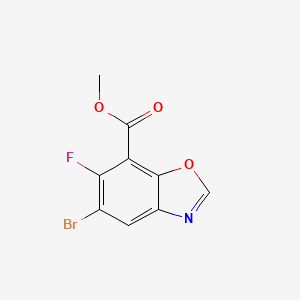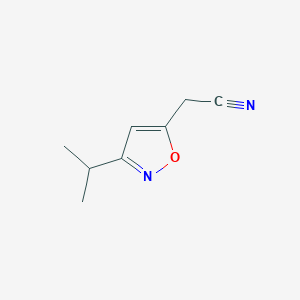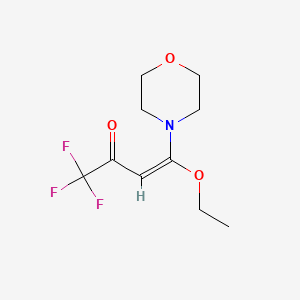![molecular formula C9H6ClF2NO B12854439 2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both chloromethyl and difluoromethyl functional groups attached to a benzo[d]oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process . This process can be achieved using difluoromethyl 2-pyridyl sulfone under basic conditions, which results in the formation of gem-difluoroolefins .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzo[d]oxazole ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzo[d]oxazole derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethyl group.
4-(Difluoromethyl)benzo[d]oxazole: Lacks the chloromethyl group.
2-(Bromomethyl)-4-(difluoromethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which can impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H6ClF2NO |
|---|---|
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-7-13-8-5(9(11)12)2-1-3-6(8)14-7/h1-3,9H,4H2 |
Clé InChI |
VAMNLELXUWOJTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CCl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)
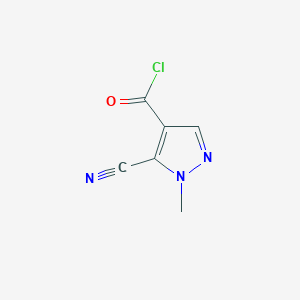
![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
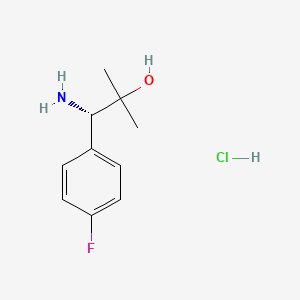
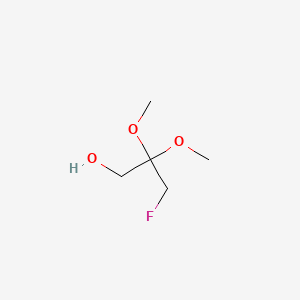

![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)

![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
